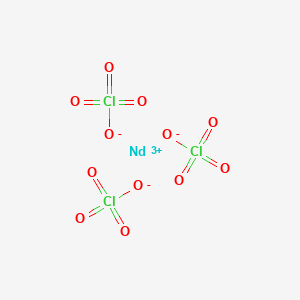

Neodymium(3+) perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

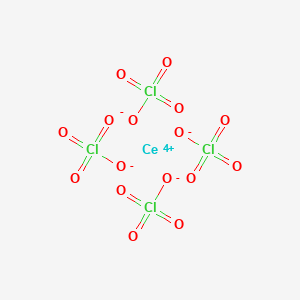

Neodymium(III) perchlorate is an inorganic compound. It is a salt of neodymium and perchloric acid with the chemical formula of Nd(ClO4)3 . It is soluble in water, forming purple-pink, hydrated crystals .

Synthesis Analysis

Complexes of praseodymium (III) and neodymium (III) ions with Schiff-base camphor and 4-aminobenzoic acid (BA) have been prepared and characterized . The complexes are found of the type Ln(ClO4)3(BA)3, Ln(ClO4)3(BA)2DMSO, where Ln = Pr and Nd .Molecular Structure Analysis

Neodymium(III) perchlorate forms pale purple crystals when in its anhydrous form . It forms crystals Nd(ClO4)3·nH2O, where n = 4, 4.5 are purple-pink crystals, and n = 6 forms pale pink to lavender crystals .Chemical Reactions Analysis

Perchlorate has been found in groundwater and in surface waters in several western states, including the Colorado River . Concentrations ranging from 8 ng mL–1 to 3.7 mg mL–1 have been measured . The extensive use of Colorado River water in this region and the proximity of some of these sites to the river have heightened the concern .Physical And Chemical Properties Analysis

Neodymium(III) perchlorate has a molar mass of 442.5929 g/mol (anhydrate), 514.65402 g/mol (tetrahydrate), 523.66166 g/mol (4.5 hydrate), 550.68458 g/mol (hexahydrate) . It has a density of 3.33 g/cm³ (anhydrate) . It is soluble in water .Applications De Recherche Scientifique

Application in the Field of Inorganic Chemistry

Neodymium(III) perchlorate is an inorganic compound. It is a salt of neodymium and perchloric acid with the chemical formula of Nd(ClO4)3 . It is soluble in water, forming purple-pink, hydrated crystals .

Method of Application

Neodymium(III) perchlorate can form compounds with hydrazine, such as Nd(ClO4)3·6N2H4·4H2O which is a small white crystal that is soluble in water, methanol, ethanol and acetone, and insoluble in toluene, with a density of 2,3271 g/cm³ at 20 °C .

Results or Outcomes

The resulting compound forms small white crystals that are soluble in water, methanol, ethanol, and acetone, and insoluble in toluene .

Application in the Field of Optoelectronic Materials

Neodymium(III) perchlorate has been used in the preparation of complexes of phosphine oxides .

Method of Application

Two three-dimensional frameworks composed of doubly interpenetrating networks of the same topology but different stereoisomeric structures have been constructed from self-assembly of the chiral building block, Δ- or Λ- [Nd(ntb)2]3+ .

Results or Outcomes

The resulting complexes of phosphine oxides have been used in the preparation of three-dimensional frameworks .

Application in the Field of Alkaline Salts

Neodymium(III) perchlorate can form alkaline salts, with the general formula of Nd(OH)x(ClO4)3−x .

Method of Application

The salt with x = 1.5 (saturated with 5 water atoms) is a light purple crystal with a density of 2.88 g/cm³ .

Results or Outcomes

The resulting alkaline salt is a light purple crystal with a density of 2.88 g/cm³ .

Application in the Field of Pyrotechnics

Perchlorates are commonly used within the pyrotechnics industry .

Method of Application

Neodymium Perchlorate is generally immediately available in most volumes. High purity, submicron and nanopowder forms may be considered .

Results or Outcomes

Perchlorates are both naturally occurring and manufactured .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as oxidizing liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Propriétés

IUPAC Name |

neodymium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Nd/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKMAYJLXKBOER-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3NdO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium(3+) perchlorate | |

CAS RN |

13498-06-1 |

Source

|

| Record name | Neodymium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)